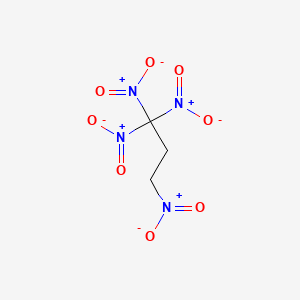
Propane, 1,1,1,3-tetranitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane,1,1,1,3-tetranitro- is a chemical compound with the molecular formula C₃H₆N₄O₈. It is known for its high energy content and is often studied for its potential applications in various fields, including explosives and propellants. The compound is characterized by the presence of four nitro groups attached to a propane backbone, which contributes to its high reactivity and energy release upon decomposition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane,1,1,1,3-tetranitro- typically involves the nitration of propane derivatives. One common method is the nitration of propane using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process involves the substitution of hydrogen atoms in the propane molecule with nitro groups, resulting in the formation of Propane,1,1,1,3-tetranitro-.
Industrial Production Methods
Industrial production of Propane,1,1,1,3-tetranitro- follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat dissipation. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Safety measures are crucial in industrial settings due to the highly reactive nature of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propane,1,1,1,3-tetranitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroalkanes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized propane derivatives.
Applications De Recherche Scientifique
Propane,1,1,1,3-tetranitro- has several scientific research applications:
Chemistry: It is studied for its potential use as a high-energy material in explosives and propellants.
Medicine: The compound’s reactivity is being investigated for potential therapeutic uses, although its high energy content poses challenges.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism by which Propane,1,1,1,3-tetranitro- exerts its effects involves the release of a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of nitrogen gas, carbon dioxide, and water. This energy release is harnessed in applications such as explosives and propellants. The molecular targets and pathways involved in these reactions are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane,1,1,3-triethoxy-: This compound has three ethoxy groups attached to a propane backbone and is used in different chemical applications.
Propane,1,1,3,3-tetraethoxy-: Similar to Propane,1,1,1,3-tetranitro-, but with ethoxy groups instead of nitro groups.
1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): A high-energy compound used in explosives, similar in its high energy content and applications.
Uniqueness
Propane,1,1,1,3-tetranitro- is unique due to its specific arrangement of nitro groups, which provides a high energy density and reactivity. This makes it particularly suitable for applications requiring rapid energy release, such as in explosives and propellants. Its chemical properties and reactivity also distinguish it from other similar compounds, making it a subject of interest in various research fields.
Propriétés
Numéro CAS |
15473-28-6 |
|---|---|
Formule moléculaire |
C3H4N4O8 |
Poids moléculaire |
224.09 g/mol |
Nom IUPAC |
1,1,1,3-tetranitropropane |
InChI |
InChI=1S/C3H4N4O8/c8-4(9)2-1-3(5(10)11,6(12)13)7(14)15/h1-2H2 |
Clé InChI |
BNRFBLVJDTYMDV-UHFFFAOYSA-N |
SMILES canonique |
C(C[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine](/img/structure/B14005837.png)
![2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14005845.png)


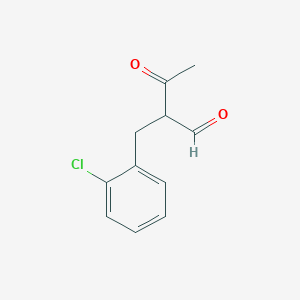
![tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate](/img/structure/B14005867.png)
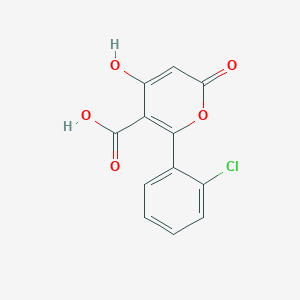


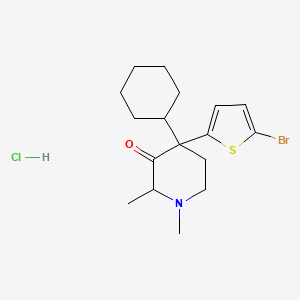
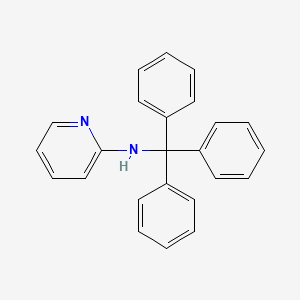

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)

